molecular formula C12H10F3NO3 B11719712 Methyl 2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate

Methyl 2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate

Cat. No.: B11719712
M. Wt: 273.21 g/mol
InChI Key: MUFOOLJMHJIMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate is a chemical compound with the molecular formula C12H10F3NO3. It is known for its unique structure, which includes a trifluorophenyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate typically involves the reaction of 2,3,6-trifluorobenzaldehyde with methyl acetoacetate in the presence of a base. This reaction forms an intermediate, which is then treated with acetamide to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the trifluorophenyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Methyl 2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-acetamido-3-phenylprop-2-enoate
  • Methyl 2-acetamido-3-(2,4,6-trifluorophenyl)prop-2-enoate
  • Methyl 2-acetamido-3-(2,3-difluorophenyl)prop-2-enoate

Uniqueness

Methyl 2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate stands out due to the specific positioning of the trifluorophenyl group, which significantly impacts its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c1-6(17)16-10(12(18)19-2)5-7-8(13)3-4-9(14)11(7)15/h3-5H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFOOLJMHJIMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=C(C=CC(=C1F)F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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